3-Hydroxycadaverine

Description

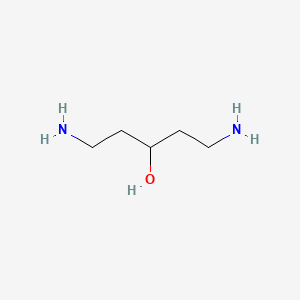

Structure

2D Structure

3D Structure

Properties

CAS No. |

38595-00-5 |

|---|---|

Molecular Formula |

C5H14N2O |

Molecular Weight |

118.18 g/mol |

IUPAC Name |

1,5-diaminopentan-3-ol |

InChI |

InChI=1S/C5H14N2O/c6-3-1-5(8)2-4-7/h5,8H,1-4,6-7H2 |

InChI Key |

DCPSTLZVUJTDTC-UHFFFAOYSA-N |

SMILES |

C(CN)C(CCN)O |

Canonical SMILES |

C(CN)C(CCN)O |

Other CAS No. |

38595-00-5 |

Synonyms |

1,5-diamino-3-pentanol 3-hydroxycadaverine |

Origin of Product |

United States |

Biosynthesis of 3 Hydroxycadaverine

Precursor Pathways and Substrate Derivation

L-lysine is an essential α-amino acid that serves as a fundamental building block for proteins in most living organisms. wikipedia.org In addition to its role in protein synthesis, L-lysine is a precursor for the biosynthesis of a variety of other important molecules, including the polyamine cadaverine (B124047) and, through further modification, 3-hydroxycadaverine. nih.govtaylorandfrancis.com The biosynthesis of L-lysine itself is a complex process that varies among different organisms, with two primary pathways being the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgwikimedia.org

The DAP pathway is predominantly found in bacteria and plants. creative-proteomics.com This pathway starts from aspartate and proceeds through a series of enzymatic steps to produce meso-diaminopimelate, which is then decarboxylated to yield L-lysine. creative-proteomics.com The AAA pathway, on the other hand, is characteristic of most fungi and some archaea. wikimedia.org This pathway begins with α-ketoglutarate and acetyl-CoA and proceeds via the intermediate α-aminoadipate to synthesize L-lysine. wikimedia.org The industrial production of L-lysine is primarily achieved through fermentation using microorganisms that have been genetically engineered to overproduce this amino acid, often by enhancing the flux through the DAP pathway. researchgate.net This readily available supply of L-lysine makes it an attractive starting material for the biotechnological production of its derivatives, including this compound.

The conversion of L-lysine to this compound is not a direct, single-step reaction. It proceeds through the formation of hydroxylated lysine (B10760008) intermediates. The specific position of hydroxylation on the lysine molecule is a critical determinant of the final product.

Research into the biosynthesis of this compound has identified (2S,4R)-4-hydroxylysine as a key intermediate. researchgate.netresearchgate.net The formation of this compound occurs through a two-step enzymatic cascade starting from L-lysine. The first step is the hydroxylation of L-lysine at the C4 position to produce 4-hydroxylysine (B1204564). researchgate.netnih.gov This reaction is catalyzed by a specific class of enzymes known as lysine 4-hydroxylases. nih.gov

Once 4-hydroxylysine is formed, it undergoes a subsequent decarboxylation reaction, where the carboxyl group is removed. researchgate.net This decarboxylation of 4-hydroxy-L-lysine results in the formation of this compound. researchgate.net This reaction is catalyzed by lysine decarboxylases, which have been shown to accept 4-hydroxylysine as a substrate. researchgate.net The sequential action of a lysine 4-hydroxylase followed by a lysine decarboxylase constitutes the primary biosynthetic route to this compound. researchgate.net

While 4-hydroxylysine is the direct precursor to this compound, it is important to note that lysine hydroxylation can occur at different positions on the lysine molecule, leading to a diversification of metabolic pathways. Specifically, the formation of (2S,3S)-3-hydroxylysine represents an alternative hydroxylation outcome. researchgate.netnih.gov This isomer is produced by the action of lysine 3-hydroxylases, which exhibit regioselectivity for the C3 position of L-lysine. nih.govresearchgate.net

The existence of both 3-hydroxylases and 4-hydroxylases highlights the stereo- and regioselectivity of the enzymes involved in lysine modification. acs.org While 3-hydroxylysine (B1205930) is not the direct precursor to this compound, its formation is a significant aspect of lysine metabolism and demonstrates the potential for generating structural diversity in lysine-derived compounds. The decarboxylation of 3-hydroxylysine would lead to the formation of 2-hydroxycadaverine, a different structural isomer of hydroxycadaverine. researchgate.net

Identification and Characterization of Intermediate Compounds

Enzymatic Mechanisms of Hydroxylation

The hydroxylation of L-lysine is the committed step in the biosynthesis of hydroxylysines and is catalyzed by a specific family of enzymes. The mechanism of these enzymes is a key area of study for understanding and engineering the production of this compound.

Lysine hydroxylases, also referred to as lysine dioxygenases (KDOs), are the enzymes responsible for the hydroxylation of L-lysine in the pathway leading to this compound. researchgate.netacs.org These enzymes belong to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.orgresearchgate.netnsf.govnih.gov This class of enzymes utilizes ferrous iron (Fe²⁺) as a cofactor and α-ketoglutarate (also known as 2-oxoglutarate) as a co-substrate to catalyze the incorporation of one atom of molecular oxygen (O₂) into the substrate, in this case, L-lysine. wikipedia.org

The catalytic cycle of KDOs involves the binding of Fe²⁺, α-ketoglutarate, and L-lysine to the enzyme's active site. wikipedia.org Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂. researchgate.net This process generates a highly reactive iron(IV)-oxo (ferryl-oxo) intermediate, which is responsible for abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product. researchgate.net

KDOs exhibit remarkable regio- and stereoselectivity, meaning they can introduce a hydroxyl group at a specific carbon atom with a defined stereochemistry. researchgate.netacs.org For the biosynthesis of this compound, lysine 4-hydroxylases are employed to specifically produce (2S,4R)-4-hydroxylysine. nih.gov Different KDOs, sourced from various microorganisms, have been identified and characterized, some of which are 3-hydroxylases and others 4-hydroxylases, allowing for the targeted production of different hydroxylysine isomers. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the

| Enzyme | Abbreviation | Function | Substrate | Product |

| Lysine 4-hydroxylase | K4H | Hydroxylation | L-Lysine | (2S,4R)-4-Hydroxylysine |

| Lysine decarboxylase | LDC | Decarboxylation | (2S,4R)-4-Hydroxylysine | This compound |

Table 2: Regioselectivity of Characterized Lysine Hydroxylases (KDOs)

| Enzyme Origin | Regioselectivity | Product |

| Flavobacterium johnsoniae | 4-hydroxylation | (2S,4R)-4-Hydroxylysine |

| Chitinophaga pinensis | 4-hydroxylation | (2S,4R)-4-Hydroxylysine |

| Catenulispora acidiphila | 3-hydroxylation | (2S,3S)-3-Hydroxylysine |

Decarboxylation Enzymes in the Terminal Step of this compound Formation

The final step in the biosynthesis of this compound is the decarboxylation of the hydroxylated lysine intermediate. This reaction removes the carboxyl group from the amino acid, yielding the corresponding diamine.

This decarboxylation is carried out by lysine decarboxylase enzymes (LDCs). researchgate.netsemanticscholar.orgyoutube.com Several bacterial lysine decarboxylases have been shown to accept not only lysine but also hydroxylated lysine as a substrate. researchgate.net For example, the enzymes LdcC and CadA from Escherichia coli, and a predicted 4-hydroxylysine decarboxylase (DCFj) from Flavobacterium johnsoniae, have all demonstrated the ability to convert 4-hydroxylysine into this compound with varying efficiencies. researchgate.net In a study using engineered C. glutamicum, the expression of LdcC from E. coli resulted in the most efficient in vivo production of this compound. researchgate.net Similarly, the pyridoxal (B1214274) phosphate-dependent decarboxylase from Chitinophaga pinensis (DCCp) can catalyze the conversion of 3-hydroxylysine, although its activity towards this substrate is lower than towards lysine. researchgate.net The lysine decarboxylase from Selenomonas ruminantium (SrLDC) has also been studied for its potential in cadaverine production. semanticscholar.orgnih.gov

| Enzyme | Organism of Origin | Substrate(s) |

| LdcC | Escherichia coli | L-lysine, 4-hydroxylysine |

| CadA | Escherichia coli | L-lysine, 4-hydroxylysine |

| DC_Fj | Flavobacterium johnsoniae | 4-hydroxylysine |

| DCCp | Chitinophaga pinensis | L-lysine, 3-hydroxylysine |

| SrLDC | Selenomonas ruminantium | L-lysine |

This table provides examples of decarboxylase enzymes and their known substrates relevant to this compound biosynthesis. researchgate.netsemanticscholar.orgresearchgate.netnih.gov

Lysine decarboxylases are dependent on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. researchgate.netlibretexts.orgebi.ac.uk PLP is essential for the catalytic activity of these enzymes. libretexts.org It covalently binds to a conserved lysine residue in the enzyme's active site, forming an internal aldimine or Schiff base. ebi.ac.ukfrontiersin.org During the reaction, the amino group of the substrate (e.g., hydroxylysine) displaces the enzyme's lysine to form a new external aldimine with PLP. frontiersin.org The key function of the PLP cofactor in decarboxylation is to act as an "electron sink." libretexts.orgfrontiersin.org The pyridine (B92270) ring of PLP stabilizes the carbanionic intermediate that forms upon the removal of the carboxyl group, which would otherwise be a chemically unfavorable step. libretexts.org Without PLP, the decarboxylation of amino acids is not a chemically feasible reaction. libretexts.org

Characterization of Biosynthetic Pathways in Model Microorganisms

The microbial synthesis of this compound represents a significant advancement in biocatalysis, providing a renewable route to a functionalized diamine with potential applications in polymer and chemical industries. Research has focused on engineering model microorganisms to harbor artificial biosynthetic pathways for its production.

Construction and Validation of Artificial Biosynthetic Pathways

The de novo production of this compound has been successfully demonstrated in an engineered strain of Corynebacterium glutamicum, a microorganism widely used for the industrial production of amino acids like L-lysine. ntnu.noresearchgate.net The artificial pathway was constructed in a lysine-overproducing C. glutamicum strain to ensure a high availability of the initial precursor. researchgate.net

The biosynthetic route is a two-step enzymatic cascade:

Hydroxylation of L-lysine : The first step involves the conversion of L-lysine to 4-hydroxylysine (4-HL). This reaction is catalyzed by a highly specific lysine hydroxylase, an α-ketoglutarate-dependent dioxygenase, sourced from Flavobacterium johnsoniae. ntnu.noresearchgate.net This enzyme was selected for its high specificity towards L-lysine, which ensures that the hydroxylation step occurs before any subsequent reactions. researchgate.net

Decarboxylation of 4-hydroxylysine : The intermediate, 4-hydroxylysine, is then converted to the final product, this compound, through a decarboxylation reaction. researchgate.net

To validate and optimize this second step, researchers tested and compared three different lysine/4-HL decarboxylases for their efficiency in converting 4-HL to this compound. The enzymes evaluated were LdcC and CadA from Escherichia coli, and DCFj from Flavobacterium johnsoniae. ntnu.noresearchgate.net In vivo experiments demonstrated that the lysine decarboxylase LdcC from E. coli provided the best performance for this compound production. researchgate.net

Subsequent process optimization in a 1-liter fed-batch bioreactor, using the strain expressing the LdcC enzyme, led to a final titer of 8.6 g/L (74 mM) of this compound, which is the highest concentration reported to date for this compound via de novo biosynthesis. researchgate.net

| Enzyme | Source Organism | Substrate | Product | In Vivo Production Titer (mM) | Reference |

|---|---|---|---|---|---|

| Lysine Hydroxylase (KDOFj) | Flavobacterium johnsoniae | L-Lysine | 4-Hydroxylysine | N/A (Intermediate) | ntnu.noresearchgate.net |

| Lysine Decarboxylase (LdcC) | Escherichia coli | 4-Hydroxylysine | This compound | 11 | researchgate.net |

| Lysine Decarboxylase (CadA) | Escherichia coli | 4-Hydroxylysine | This compound | Lower than LdcC | researchgate.net |

| Decarboxylase (DCFj) | Flavobacterium johnsoniae | 4-Hydroxylysine | This compound | Lower than LdcC | researchgate.net |

Metabolic Flux Analysis and Carbon Partitioning within Engineered Systems

Metabolic flux analysis (MFA) is a powerful tool used in metabolic engineering to quantify the rates of metabolic reactions within a cell, providing a detailed understanding of carbon flow through the metabolic network. nih.govdocumentsdelivered.com By using techniques like 13C-labeling, MFA can identify bottlenecks, quantify the carbon partitioned into competing pathways, and guide rational strategies for strain improvement. mdpi.com

While a formal, comprehensive 13C-metabolic flux analysis for the engineered this compound production pathway in C. glutamicum has not been detailed in published research, studies have focused on optimizing precursor and cofactor supply, which is a direct application of metabolic flux principles. ntnu.noresearchgate.net For the production of the intermediate 4-hydroxylysine, various cultivation parameters were investigated to enhance the metabolic flux towards this precursor. researchgate.net

Key findings from these investigations include:

Iron Concentration and pH : These were identified as critical factors influencing the production of 4-hydroxylysine. ntnu.noresearchgate.net

Cosubstrate Availability : The supply of the cosubstrate 2-oxoglutarate, which is essential for the lysine hydroxylase activity, was found to be sufficient within the engineered host. ntnu.noresearchgate.net

Precursor Export : Genetic modifications, such as the deletion of the native lysine exporter gene lysE, were explored. This suggested that the LysE protein may also be involved in exporting the structurally similar intermediate 4-hydroxylysine, impacting its intracellular availability for conversion to this compound. ntnu.noresearchgate.net

These efforts to manage and direct the flow of carbon and energy toward the desired product are fundamental to metabolic engineering. The application of flux balance analysis has been demonstrated in C. glutamicum for optimizing the production of other diamines, such as putrescine, where it was used to identify targets for genetic engineering to enhance glycolysis and anaplerosis, thereby improving product yield. researchgate.net A similar, more detailed MFA could further optimize this compound production by providing precise data on carbon partitioning between the central metabolism, lysine biosynthesis, and the final product pathway.

Enzymology and Protein Engineering for 3 Hydroxycadaverine Production

Enzyme Characterization and Mechanistic Insights

A thorough understanding of the enzymes involved in the 3-hydroxycadaverine biosynthetic pathway is fundamental for optimizing its production. This involves detailed characterization of their substrate preferences and kinetic properties.

Substrate Specificity and Kinetic Parameters of Key Enzymes

The production of this compound relies on a specific sequence of enzymatic reactions, starting with the hydroxylation of lysine (B10760008), as lysine hydroxylases are highly specific for their natural substrate. researchgate.net

Lysine Hydroxylases: The lysine hydroxylase from Flavobacterium johnsoniae (KDOFj) exhibits high specificity for L-lysine. researchgate.net Studies have shown that this enzyme does not hydroxylate cadaverine (B124047), meaning the hydroxylation step must precede the decarboxylation step for the production of this compound. researchgate.net The substrate specificity of KDOFj has been tested against various lysine derivatives, confirming its preference for L-lysine. researchgate.net Other lysine hydroxylases, such as those from Catenulispora acidiphila (CaKDO) and Chitinophaga pinensis (CpKDO), also display distinct regioselectivity, hydroxylating lysine at the 3- and 4-positions, respectively. researchgate.net

Lysine Decarboxylases: Several lysine decarboxylases have been investigated for their ability to convert 4-hydroxylysine (B1204564) to this compound. These include LdcC and CadA from Escherichia coli and DCFj from F. johnsoniae. researchgate.net While all three can utilize 4-hydroxylysine as a substrate, they do so with varying efficiencies. researchgate.netresearcher.life For instance, a pyridoxal (B1214274) phosphate-dependent decarboxylase from Chitinophaga pinensis (DCCp) has been shown to have activity towards 3-hydroxylysine (B1205930) but not lysine. mdpi.com In contrast, some lysine/ornithine decarboxylases (L/ODCs) from quinolizidine (B1214090) alkaloid-producing plants can catalyze the decarboxylation of both L-lysine and L-ornithine. oup.comscilit.comnih.gov Kinetic studies on decarboxylases from Grisearhodobacter ruber (GrDesA) and Pseudomonas schmalzii (PsDesA) have demonstrated their preference for L-lysine over L-ornithine. nsf.gov

A study on the lysine decarboxylase from Chitinophaga pinensis (DCCp) and its mutants provided specific kinetic parameters for the conversion of 3-hydroxylysine. The wild-type enzyme exhibited a Km of 20.72 mM and a kcat of 1.86 s-1. mdpi.com

Kinetic Parameters of DCCp and its Mutants for 3-Hydroxylysine

| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|

| Wild-type DCCp | 20.72 | 1.86 | 0.0898 |

| R53D | 18.05 | 2.08 | 0.1152 |

| R53E | 19.21 | 2.13 | 0.1109 |

| V94A | 18.48 | 2.24 | 0.1212 |

| V94I | 17.96 | 2.19 | 0.1097 |

| R53E/V94I | 17.12 | 2.25 | 0.1314 |

| R53D/V94I | 16.33 | 2.39 | 0.1466 |

Data sourced from a study on engineering an artificial pathway for 2-hydroxycadaverine production. mdpi.com

Catalytic Efficiency and Turnover Numbers of Lysine Hydroxylases and Decarboxylases

Catalytic efficiency, often expressed as the kcat/Km ratio, is a key metric for evaluating an enzyme's effectiveness. studysmarter.co.ukaklectures.com The turnover number (kcat) represents the maximum number of substrate molecules an enzyme can convert to product per active site per unit of time. youtube.comfiveable.me For the production of this compound, enhancing the catalytic efficiency and turnover numbers of both lysine hydroxylases and decarboxylases is a primary goal.

Directed evolution of a lysine decarboxylase from Hafnia alvei resulted in a mutant, LDCE583G, with a 1.32-fold higher Vmax compared to the wild-type enzyme. researchgate.net This improvement in catalytic activity led to a 1.48-fold increase in cadaverine productivity. researchgate.net Similarly, a semi-rational design of the pyridoxal phosphate-dependent decarboxylase from Chitinophaga pinensis (DCCp) led to the mutant R53D/V94I, which showed a 63% increase in its kcat/Km value for 3-hydroxylysine compared to the wild-type. mdpi.comresearchgate.net

Comparison of Catalytic Efficiency (kcat/Km) for DCCp and its Best Mutant

| Enzyme | Substrate | kcat/Km (mM-1s-1) | Fold Increase |

|---|---|---|---|

| Wild-type DCCp | 3-Hydroxylysine | 0.0898 | - |

| DCCp (R53D/V94I) | 3-Hydroxylysine | 0.1466 | 1.63 |

This table highlights the improvement in catalytic efficiency achieved through semi-rational design. mdpi.com

Rational and Semi-Rational Enzyme Design Strategies

To overcome the limitations of wild-type enzymes, protein engineering strategies are employed to enhance their activity, stability, and specificity.

Directed Evolution and Site-Directed Mutagenesis for Enhanced Activity

Directed evolution and site-directed mutagenesis are powerful tools for improving enzyme function. scilit.comnih.gov By creating mutant libraries and screening for improved variants, researchers can identify key amino acid residues that influence catalytic activity. researchgate.net For instance, site-directed mutagenesis of a lysine decarboxylase from Hafnia alvei identified the E583G mutation as being sufficient for higher catalytic activity. researchgate.net In another example, a semi-rational design approach was used to improve the catalytic activity of a decarboxylase from Chitinophaga pinensis (DCCp) towards 3-hydroxylysine, resulting in a mutant with a 63% increased catalytic efficiency. mdpi.commdpi.comacs.org These techniques can be guided by an understanding of the enzyme's structure and mechanism. oup.comscilit.comnih.gov

Computational Approaches in Enzyme Engineering (e.g., Molecular Docking, AlphaFold Predictions)

Computational methods are increasingly being integrated into enzyme engineering workflows to guide rational design. nih.gov Molecular docking simulations can predict how a substrate binds to an enzyme's active site, providing insights into the determinants of substrate specificity. acs.orgplos.org This information can be used to identify key residues for mutagenesis. scilit.com

The advent of highly accurate protein structure prediction tools like AlphaFold has revolutionized structural biology and enzyme engineering. jst.go.jplibretexts.orgalphafold.comnih.gov AlphaFold can generate reliable 3D models of proteins from their amino acid sequences, which can then be used for molecular docking studies and to inform site-directed mutagenesis strategies. jst.go.jpresearchgate.net For example, the structure of the pyridoxal phosphate-dependent decarboxylase from Chitinophaga pinensis (DCCp) was generated using AlphaFold2 to guide a semi-rational design for improved activity. mdpi.com

Heterologous Expression Systems and Biocatalytic Applications

For industrial-scale production of this compound, the responsible enzymes are typically produced in a heterologous host, such as Corynebacterium glutamicum or Escherichia coli. researchgate.netmdpi.com C. glutamicum is a particularly attractive host as it is a well-established industrial producer of L-lysine. researchgate.netresearcher.life

A successful strategy for the de novo production of this compound involved the heterologous expression of a lysine hydroxylase from F. johnsoniae and a lysine decarboxylase from E. coli in a lysine-overproducing strain of C. glutamicum. researchgate.netmdpi.com This engineered strain was able to produce up to 8.6 g/L of this compound in a fed-batch cultivation. researchgate.netmdpi.com Similarly, an artificial pathway for the production of 2-hydroxycadaverine was constructed in E. coli by overexpressing a lysine hydroxylase from Kineococcus radiotolerans and a decarboxylase from Chitinophaga pinensis. mdpi.com

Cell-free biocatalytic systems, where purified or immobilized enzymes are used, offer an alternative to whole-cell biotransformation. mq.edu.au This approach can circumvent issues related to substrate transport and cellular toxicity. mq.edu.au For example, immobilized lysine dioxygenase and lysine decarboxylase have been used for the production of (2S)-hydroxy-cadaverine, achieving a titer of 11.6 g/L. researchgate.netmdpi.com Such biocatalytic cascades are promising for the efficient synthesis of valuable chemicals like this compound, which have applications in the pharmaceutical and polymer industries. mdpi.comacademie-sciences.fr

Utilization of Chassis Organisms (Corynebacterium glutamicum, Escherichia coli) for Recombinant Production

The development of microbial cell factories for the de novo synthesis of this compound from simple carbon sources is a key area of research. Corynebacterium glutamicum and Escherichia coli have been the primary chassis organisms explored for this purpose due to their well-understood genetics and metabolism, and their proven track record in the industrial production of amino acids and their derivatives.

Corynebacterium glutamicum

C. glutamicum, a Gram-positive soil bacterium, is a well-established industrial workhorse for the large-scale production of L-lysine. mdpi.com This makes it an ideal candidate for producing lysine-derived compounds like this compound. The metabolic engineering strategy involves a two-step enzymatic pathway starting from L-lysine: C3-hydroxylation of L-lysine to form 4-hydroxylysine (4-HL), followed by the decarboxylation of 4-HL to yield this compound. researchgate.net

In a pioneering study, a lysine-overproducing strain of C. glutamicum was engineered for the de novo production of this compound. researchgate.net The heterologous pathway involved the expression of a lysine hydroxylase and a lysine decarboxylase. The lysine 4-hydroxylase (KDO) from Flavobacterium johnsoniae (FjKDO) was chosen for its high specificity towards its natural substrate, L-lysine. researchgate.netresearchgate.net This ensures that hydroxylation occurs before decarboxylation. researchgate.net For the subsequent decarboxylation of the 4-HL intermediate, several lysine decarboxylases were tested, including CadA and LdcC from E. coli and DCFj from F. johnsoniae. researchgate.net

It was demonstrated through semi-preparative biocatalysis that all three decarboxylases could convert 4-HL into this compound with varying efficiencies. researchgate.net In vivo, the expression of LdcC from E. coli resulted in the highest production of this compound, achieving a titer of 11 mM in shake flask experiments. researchgate.netresearchgate.net Further process optimization in a 1 L fed-batch bioreactor, where plasmid-based overexpression of ldcC was induced after 24 hours, led to a significantly higher titer of 8.6 g/L (74 mM) of this compound. researchgate.netresearchgate.net

Optimization of cultivation parameters was crucial for enhancing the production of the 4-HL precursor. The concentration of iron and the pH of the medium were identified as major factors influencing 4-HL production. researchgate.net

Escherichia coli

Escherichia coli is another widely used chassis organism for metabolic engineering due to its rapid growth and the availability of extensive genetic tools. nih.gov While de novo production of this compound from glucose in E. coli is an active area of research, its primary role has been in the heterologous expression of the necessary enzymes for biotransformation and in whole-cell catalysis systems. mdpi.comacs.org

Engineered E. coli strains are frequently used to produce the key enzymes for the this compound pathway, such as lysine hydroxylases and decarboxylases, for in vitro studies or immobilization. mdpi.com For instance, Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) that catalyze the stereoselective hydroxylation of L-lysine have been produced in recombinant E. coli strains, although challenges related to soluble production and instability sometimes necessitate co-expression with chaperones like GroEL/GroES. researchgate.net

In the context of whole-cell biotransformation, E. coli has been engineered to express both a lysine hydroxylase and a decarboxylase to convert L-lysine into hydroxycadaverine derivatives. mdpi.com One study designed an artificial pathway in E. coli to produce 2-hydroxycadaverine, a structural isomer of this compound, from lysine. mdpi.com This demonstrates the potential of E. coli as a versatile platform for producing various hydroxylated diamines.

Table 1: Recombinant Production of this compound in Engineered Microorganisms

| Chassis Organism | Key Heterologous Enzymes | Engineering Strategy | Production Scale | Final Titer |

|---|---|---|---|---|

| Corynebacterium glutamicum | Lysine-4-hydroxylase (KDO) from F. johnsoniae; Lysine decarboxylase (LdcC) from E. coli | De novo production from a lysine-overproducing strain. Plasmid-based overexpression of ldcC. | 1 L Fed-batch bioreactor | 8.6 g/L (74 mM) researchgate.netresearchgate.net |

| Corynebacterium glutamicum | KDO from F. johnsoniae; LdcC from E. coli | Comparison of different decarboxylases in a 4-HL producing strain. | Shake flask | 11 mM researchgate.net |

| Escherichia coli | Lysine hydroxylase (KDOKr); Pyridoxal phosphate-dependent decarboxylase (DCCp) | Engineered artificial pathway for 2-hydroxycadaverine production from lysine. | Shake flask | 359 mg/L (for 2-hydroxycadaverine) mdpi.com |

Whole-Cell Biotransformation for Efficient Conversion

Whole-cell biotransformation is an effective strategy that utilizes the entire metabolic machinery of a microorganism to catalyze specific reactions. This approach avoids the often costly and time-consuming processes of enzyme purification and immobilization. It is particularly advantageous when the enzymatic pathway requires cofactors, which can be regenerated by the host cell's metabolism.

For the production of hydroxylated cadaverines, whole-cell biocatalysis typically involves engineered strains of E. coli or C. glutamicum that are designed to overexpress the required hydroxylase and decarboxylase enzymes. mdpi.comresearchgate.net The process can be conducted in one or two stages. In a two-stage (or two-pot) system, the hydroxylation of lysine is carried out first, followed by a separate step for the decarboxylation of the resulting hydroxylysine. This can be beneficial if the optimal conditions for the two enzymes differ significantly or if the decarboxylase can also act on the initial lysine substrate, which would lead to unwanted byproducts. mdpi.com

For example, a two-stage biocatalytic approach for producing 2-hydroxycadaverine from L-lysine was established using whole cells. mdpi.com In this process, the first stage involves the hydroxylation of lysine to 3-hydroxylysine, and the second stage is the decarboxylation of 3-hydroxylysine to 2-hydroxycadaverine. mdpi.com This separation was necessary because the decarboxylase used, CadA, can also decarboxylate lysine directly. mdpi.com

More recently, single-pot, one-step whole-cell biotransformations have been developed. In one study, an artificial pathway was constructed in E. coli to convert lysine into 2-hydroxycadaverine in a single fermentation process. mdpi.com By feeding 4 g/L of L-lysine to the recombinant E. coli culture, a titer of 195.37 mg/L of 2-hydroxycadaverine was achieved after 12 hours. mdpi.com The efficiency of such systems can be further improved through protein engineering of the pathway enzymes. For instance, a semi-rational design approach was used to mutate a pyridoxal phosphate-dependent decarboxylase (DCCp), which resulted in a 63% increase in its catalytic efficiency (Kcat/Km) towards 3-hydroxylysine and a 54% improvement in the final 2-hydroxycadaverine titer. mdpi.com

Table 2: Examples of Whole-Cell Biotransformation for Hydroxycadaverine Production

| Catalyst | Process | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Recombinant E. coli | Two-stage whole-cell biotransformation | L-Lysine | 2-Hydroxycadaverine | Established a two-stage process to avoid byproduct formation due to the substrate promiscuity of the decarboxylase. mdpi.com |

| Recombinant E. coli (ML101) | One-step whole-cell biotransformation | L-Lysine (4 g/L) | 2-Hydroxycadaverine | Achieved a titer of 195.37 mg/L after 12 hours. mdpi.com |

| Recombinant E. coli with engineered DCCp | One-step whole-cell biotransformation | L-Lysine | 2-Hydroxycadaverine | A 54% increase in product titer (to 359 mg/L) was achieved by enhancing the catalytic activity of the decarboxylase. mdpi.com |

Development and Optimization of Immobilized Enzyme Systems for Preparative Synthesis

Immobilizing enzymes on solid supports is a powerful technique to enhance their stability, facilitate their recovery and reuse, and enable continuous processing, all of which are critical for cost-effective industrial synthesis. nih.govmdpi.com For the production of this compound and its isomers, research has focused on immobilizing the key enzymes of the biosynthetic pathway: lysine hydroxylases (KDOs) and lysine decarboxylases (LDCs).

Several immobilization techniques have been investigated, with a focus on methods that allow for strong, often covalent, attachment and preserve enzyme activity. mdpi.comresearchgate.net The HaloTag® system is a notable example, where a target protein is fused with a HaloTag® protein, which can then form a rapid covalent bond with a specific ligand on a support resin. mdpi.comresearchgate.net This allows for one-step purification and immobilization directly from crude cell extracts. researchgate.net Another method involves using pre-activated carriers like EziG™ resins. mdpi.comresearchgate.net

A study systematically investigated the immobilization of three different KDOs and a lysine decarboxylase from Selenomonas ruminantium (SrLDC) using both HaloTag® and EziG™ technologies. mdpi.com The HaloTag®-based immobilization generally yielded better results in terms of residual activity and stability. mdpi.com The immobilized enzymes were then used in a preparative cascade reaction to synthesize (2S)-hydroxy-cadaverine. mdpi.com

The cascade reaction was performed in two consecutive steps. First, immobilized KDO from Catenulispora acidiphila (CaKDO-HaloTag®) was used to convert L-lysine (100 mM) to (3S)-hydroxy-L-lysine, achieving a product titer of 16 g/L. mdpi.comnih.gov In the second step, the supernatant containing the (3S)-hydroxy-L-lysine was transferred to a new reactor with immobilized SrLDC. This reaction, without any intermediate purification, successfully converted the precursor to (2S)-hydroxy-cadaverine, reaching a titer of 11.6 g/L with 97% conversion after 47 hours. mdpi.com

The use of immobilized enzymes offers significant advantages over in vivo fermentation or whole-cell biotransformation in certain contexts. It can lead to cleaner product streams without contamination from cellular metabolites, simplifying downstream processing. researchgate.net Furthermore, the enhanced stability of immobilized enzymes allows for operations at high substrate concentrations, and their reusability is a key factor in improving process economics. nih.gov Repetitive batch studies have demonstrated the excellent recyclability of HaloTag®-immobilized KDOs. mdpi.com

Table 3: Immobilized Enzyme Systems for Preparative Synthesis of Hydroxycadaverine Precursors and Analogs

| Enzyme | Immobilization Method | Support | Application | Key Performance Metric |

|---|---|---|---|---|

| CaKDO (Lysine 3-hydroxylase) | HaloTag® | HaloLink™ Resin | Synthesis of (3S)-hydroxy-L-lysine | 16 g/L product titer from 100 mM L-lysine. mdpi.comnih.gov |

| FjKDO (Lysine 4-hydroxylase) | HaloTag® | HaloLink™ Resin | Synthesis of (4R)-hydroxy-L-lysine | 16 g/L product titer from 100 mM L-lysine. mdpi.comnih.gov |

| SrLDC (Lysine decarboxylase) | HaloTag® | HaloLink™ Resin | Synthesis of (2S)-hydroxy-cadaverine | 11.6 g/L product titer; 97% conversion. mdpi.com |

| Multiple KDOs (CaKDO, CpKDO, FjKDO) | HaloTag® | HaloLink™ Resin | Repetitive batch synthesis of hydroxylysines | Demonstrated successful recycling and reuse. mdpi.com |

Ecological and Biological Significance of 3 Hydroxycadaverine Derivatives

Role as a Building Block in Complex Specialized Metabolites

3-Hydroxycadaverine serves as a key structural component in the biosynthesis of several classes of specialized metabolites, contributing to their unique functionalities.

Siderophores are low-molecular-weight compounds secreted by microorganisms to chelate and acquire iron, an essential element for microbial growth and survival, especially in iron-limited environments oup.comresearchgate.net. The genus Chryseobacterium is known to produce siderophores that promote plant health and growth, often acting as biocontrol agents against plant pathogens oup.comnih.govoup.com.

Among these, chryseochelins are citrate-based siderophores characterized by the presence of unusual building blocks, including this compound and fumaric acid oup.comnih.govoup.comresearchgate.netnih.gov. Chryseochelin A, for instance, is a novel citrate-based siderophore secreted by plant-protecting Chryseobacterium strains. It contains this compound, fumaric acid, and citrate (B86180) moieties, enabling it to chelate iron effectively oup.comoup.com. This iron-chelating capability allows chryseochelin A to inhibit the growth of plant-pathogenic bacteria, such as Ralstonia solanacearum, by limiting their access to iron, thereby conferring a competitive advantage to the producing Chryseobacterium species and protecting the host plant oup.comnih.govoup.comresearchgate.netnih.gov. Chryseochelin B is a structural isomer, and chryseochelin C is a derivative with fatty acid chains, both also incorporating unusual ester connectivity to the citrate moiety oup.comoup.comresearchgate.netnih.gov.

Table 1: Key Components of Chryseochelins

| Siderophore Name | Primary Ligands | Key Building Blocks/Components | Source Organism(s) | Role/Function |

| Chryseochelin A | Citrate, Fumaric Acid | This compound, Citrate, Fumaric Acid | Chryseobacterium spp. | Iron acquisition, plant protection against pathogens (e.g., R. solanacearum), promotes plant growth oup.comnih.govoup.comresearchgate.netnih.gov |

| Chryseochelin B | Citrate, Fumaric Acid | This compound, Citrate, Fumaric Acid | Chryseobacterium spp. | Structural isomer of Chryseochelin A oup.comoup.comresearchgate.netnih.gov |

| Chryseochelin C | Citrate, Fumaric Acid | This compound, Citrate, Fumaric Acid, Fatty Acid Chains | Chryseobacterium spp. | Derivative of Chryseochelin B with fatty acid chains oup.comoup.comresearchgate.netnih.gov |

Phenolic acid amides (PAs) are a class of plant specialized metabolites formed by the conjugation of phenolic acids with amines or polyamines researchgate.netresearchgate.netresearchgate.net. These compounds play significant roles in plant development and defense mechanisms researchgate.netresearchgate.net.

The plant Alisma orientalis (also known as Ze-Xie) is a notable source of such derivatives, including p-coumaroyl-feruloyl-3-hydroxycadaverine researchgate.netmdpi.com. This specific compound is formed through the conjugation of p-coumaric acid and ferulic acid with this compound researchgate.netresearchgate.net. Other related phenolic amides isolated from Alisma orientalis include N-trans-feruloyl-N′-cis-feruloyl-cadaverine, N,N′-trans-diferuloyl-3-oxo-cadaverine, N-trans-feruloyl-N′-cis-feruloyl-3-hydroxy-cadaverine, and N,N′-cis-diferuloyl-3-hydroxy-cadaverine researchgate.netresearchgate.net. The biosynthesis of these compounds typically involves acyl transfer from activated phenolic acids, such as p-coumaroyl-CoA and feruloyl-CoA, to amine acceptors, mediated by acyl-transferases researchgate.netmdpi.com.

Context within Plant Specialized Metabolism

Genomic Organization of Metabolic Gene Clusters

The biosynthesis of this compound derivatives and the complex molecules they form is often orchestrated by well-defined metabolic gene clusters . These clusters typically contain genes encoding the enzymes responsible for precursor synthesis, modification, and final product assembly, often organized into operons for coordinated expression.

A prominent example is the desABCD gene cluster found in Streptomyces species, which directs the biosynthesis of desferrioxamines, a class of hydroxamate siderophores. This cluster includes genes encoding:

DesA : A lysine (B10760008) decarboxylase (LDC) responsible for converting L-lysine into cadaverine (B124047) nih.govnih.govresearchgate.netacs.org.

DesB : An N-hydroxylating flavoprotein monooxygenase that converts cadaverine into N-hydroxycadaverine acs.orgplos.orgacs.org.

DesC : An acyltransferase that modifies N-hydroxycadaverine, for instance, by acetylation or succinylation, to form N-acetyl-N-hydroxycadaverine (HAC) or N-succinyl-N-hydroxycadaverine (HSC) royalsocietypublishing.orgmdpi.comrsc.org.

DesD : A non-ribosomal peptide synthetase (NRPS)-independent enzyme involved in the condensation of these modified N-hydroxycadaverine units to form the final desferrioxamine structure nih.govacs.org.

The coordinated expression of the desABCD cluster is tightly regulated, often induced under iron-deprived conditions, with regulatory proteins like DmdR1 binding to promoter regions to control gene transcription nih.gov. The conservation of this cluster across various Streptomyces genomes underscores its importance in siderophore production royalsocietypublishing.org.

In Chryseobacterium species, the siderophore chryseochelin, which incorporates this compound, is also synthesized via specific biosynthetic pathways. While the precise gene clusters for chryseochelin biosynthesis are still under detailed investigation, genomic analyses of Chryseobacterium species have revealed the presence of gene clusters associated with siderophore production, alongside those for other secondary metabolites like flexirubins mdpi.comresearchgate.netresearchgate.netnih.gov. These findings suggest that dedicated gene clusters are a common strategy for assembling complex molecules involving hydroxylated diamines.

Evolutionary Trajectories of Specialized Metabolic Enzymes and Pathways

The enzymes involved in the synthesis and modification of this compound derivatives have undergone significant evolutionary diversification, reflecting their crucial roles in microbial metabolism and adaptation.

Lysine Hydroxylases and Decarboxylases: The pathway leading to this compound often begins with the hydroxylation of lysine. Enzymes like lysine 4-hydroxylases (KDOs) , which are often α-ketoglutarate-dependent dioxygenases (Fe/αKG-dependent hydroxylases), catalyze the introduction of hydroxyl groups onto the lysine backbone acs.orgmdpi.comnih.govwikipedia.org. Studies on these enzymes reveal evolutionary pressures for regioselectivity and stereoselectivity, with different KDOs identified that produce specific isomers of hydroxylysine mdpi.comnih.goviusspavia.it. The evolution of these hydroxylases likely involved gene duplication and divergence, allowing for the specialization of their catalytic machinery.

Following hydroxylation, the resulting hydroxylysines (or lysine itself) are decarboxylated. Lysine decarboxylases (LDCs) are key enzymes in this process. Research indicates that LDCs, which are often pyridoxal (B1214274) 5'-phosphate (PLP)-dependent, have evolved from common ancestors, with evidence of parallel evolution leading to enzymes with altered substrate specificities, including those involved in alkaloid biosynthesis and siderophore production nih.govpnas.orgbiorxiv.org. For instance, some LDC homologues have been found to act as diamine decarboxylases or even have novel activities, suggesting evolutionary plasticity within this enzyme family nih.govbiorxiv.org. The ability of these enzymes to decarboxylate various amino acids and their derivatives highlights their adaptability in microbial metabolic pathways.

N-Hydroxylating Enzymes: The formation of N-hydroxycadaverine from cadaverine involves flavin-dependent N-hydroxylating enzymes (NMOs) . These enzymes, which are often flavoprotein monooxygenases, activate molecular oxygen to hydroxylate amine groups acs.orgacs.orgresearchgate.netnih.gov. The distribution and evolution of these enzymes are linked to the biosynthesis of various secondary metabolites, including siderophores. Phylogenetic analyses of these NMOs suggest diversification within distinct enzyme classes, enabling them to act on a range of amine-containing substrates, from simple diamines to amino acids and amino sugars researchgate.netnih.gov. Their presence in siderophore biosynthetic pathways underscores their evolutionary importance in generating the N-hydroxy moieties characteristic of many siderophores.

The combined evolution of these enzyme families—lysine hydroxylases, decarboxylases, and N-hydroxylating enzymes—along with their organization into gene clusters, has enabled microorganisms to develop sophisticated pathways for producing essential molecules like siderophores. This evolutionary trajectory allows microbes to efficiently scavenge vital nutrients like iron, adapt to diverse ecological niches, and engage in complex interactions within their environments, thereby shaping microbial communities and ecosystems.

Analytical Methodologies in 3 Hydroxycadaverine Research

Chromatographic Techniques for Separation and Quantification

Chromatography serves as the primary tool for separating 3-Hydroxycadaverine from other components in a sample matrix, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating non-volatile or thermally unstable compounds, making it suitable for analyzing molecules like this compound. It separates analytes based on their differential partitioning between a stationary phase within a column and a mobile phase that flows through it.

UV-Visible (UV-Vis) detection is a common method for quantifying compounds that absorb ultraviolet or visible light. A Diode Array Detector (DAD) extends this capability by capturing the entire UV-Vis spectrum of an eluting compound, providing spectral information that aids in identification and purity assessment measurlabs.compan.olsztyn.pl. For this compound, if it possesses chromophores (functional groups that absorb UV-Vis light), HPLC-DAD can be employed for its detection and quantification. The specific wavelength(s) for optimal detection would be determined by the compound's absorption maximum (λmax), typically falling within the 200-400 nm range chromatographyonline.com. DAD allows for the acquisition of UV spectra across a range of wavelengths simultaneously, enabling the confirmation of peak identity by comparing the acquired spectrum with a reference standard or spectral library, and assessing peak purity measurlabs.compan.olsztyn.pluan.edu.mx.

Table 5.1.1.1: Illustrative HPLC-DAD Parameters for Amine Analysis

| Parameter | Typical Value / Description | Source/Reference |

| Column Type | C18 reversed-phase column | uan.edu.mxekb.egmdpi.commdpi.com |

| Mobile Phase | Acetonitrile/Water mixture with buffer (e.g., phosphate) | uan.edu.mxekb.egmdpi.commdpi.com |

| Elution Mode | Isocratic or Gradient | uan.edu.mxekb.egmdpi.commdpi.com |

| Flow Rate | 0.2 - 1.0 mL/min | uan.edu.mxmdpi.commdpi.comnih.gov |

| Detection Wavelength | 200-400 nm (specific λmax for this compound to be determined) | chromatographyonline.com |

| Injection Volume | 10-20 µL | uan.edu.mxmdpi.com |

| Column Temperature | 25-30 °C | uan.edu.mxmdpi.com |

Coupling HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem Mass Spectrometry (MS/MS) offers significantly enhanced sensitivity and selectivity for the analysis of compounds like this compound, especially in complex biological matrices mdpi.comcreative-biolabs.comlcms.czmdpi.commdpi.comrsc.org. ESI is a soft ionization technique that generates charged molecules from the liquid eluent, which are then introduced into the mass spectrometer. MS/MS involves fragmenting selected precursor ions and detecting characteristic fragment ions, a process often performed in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification creative-biolabs.commdpi.com. This approach is invaluable for identifying and quantifying this compound even at very low concentrations. The fragmentation patterns obtained can also aid in structural elucidation chemguide.co.ukmiamioh.edulibretexts.orgresearchgate.net.

Table 5.1.1.2: Illustrative HPLC-ESI-MS/MS Parameters

| Parameter | Typical Value / Description | Source/Reference |

| Ionization Mode | Positive or Negative Ionization (depending on analyte properties) | mdpi.commdpi.commdpi.comsigmaaldrich.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.commdpi.comcreative-biolabs.commdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | mdpi.com |

| Collision Energy | Optimized for specific precursor-product ion transitions | mdpi.com |

| Quantification Basis | Peak area of specific MRM transitions relative to internal standards | mdpi.com |

| Sensitivity | Typically in the ng/mL or pg/mL range | mdpi.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, many polar and non-volatile compounds, potentially including this compound, require chemical derivatization to increase their volatility and thermal stability before GC analysis nih.govjfda-online.comshimadzu.comresearchgate.net. This process involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms or form more volatile functional groups. Common derivatization strategies include silylation (e.g., using BSTFA or MTBSTFA) or acylation jfda-online.comshimadzu.comresearchgate.netsigmaaldrich.com. The resulting derivatives are then separated by GC and detected by MS, which provides both separation and structural information through fragmentation patterns mdpi.comnih.govnih.gov.

Table 5.1.2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

| Derivatization Type | Reagent(s) | Functional Groups Targeted | Typical Application Examples | Source/Reference |

| Silylation | BSTFA + TMCS; MTBSTFA | -OH, -NH₂, -COOH | Sugars, amino acids, steroids, organic acids, phenols | nih.govjfda-online.comshimadzu.comresearchgate.netsigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA); Acetic anhydride | -OH, -NH₂, -COOH | Amines, alcohols, carboxylic acids | jfda-online.comshimadzu.com |

| Alkylation | Methyl iodide, Diazomethane (historically) | -COOH, -OH | Carboxylic acids, phenols | jfda-online.com |

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques are vital for determining the elemental composition and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within a few parts per million, ppm) of molecular ions and fragment ions ucdavis.eduepfl.chyoutube.com. This precision allows for the determination of the exact molecular formula of a compound by differentiating between species with very similar nominal masses but different elemental compositions. For this compound, HRMS can confirm its elemental composition, which is a critical step in its structural identification and validation, especially when combined with fragmentation data obtained from MS/MS experiments miamioh.eduucdavis.eduyoutube.comyoutube.com. Tools and algorithms are available to calculate potential molecular formulas based on precise mass measurements and known elemental compositions ucdavis.eduepfl.chsisweb.com.

Table 5.2.1: Capabilities of High-Resolution Mass Spectrometry (HRMS)

| HRMS Capability | Description | Source/Reference |

| Mass Accuracy | Measurement of mass to charge ratio (m/z) with high precision, typically within 5 ppm or better. | ucdavis.eduyoutube.com |

| Molecular Formula Determination | Enables determination of the exact elemental composition (e.g., C, H, N, O) by matching precise mass to theoretical values. | ucdavis.eduepfl.chyoutube.comyoutube.com |

| Isotopic Pattern Analysis | Analysis of the natural abundance of isotopes to further support molecular formula assignments. | youtube.comsisweb.com |

| Structural Elucidation | Used in conjunction with fragmentation data (MS/MS) to propose and confirm molecular structures. | miamioh.edulibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unequivocally determining the structure of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, which leads to signal splitting). For this compound, characteristic signals would be expected for the protons adjacent to the amine groups and the hydroxyl group, as well as the methylene (B1212753) protons along the carbon chain. The presence and multiplicity of these signals, along with their integration values, help in assigning specific proton positions.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone. Different types of carbon atoms (e.g., methylene, methine, carbons bearing functional groups) resonate at distinct chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete structural elucidation.

2D NMR Techniques: For definitive structural assignment, especially in complex samples or for novel compounds, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) helps identify proton-proton couplings, revealing which protons are vicinal (adjacent).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to carbons, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which are crucial for connecting different parts of the molecule and confirming the positions of functional groups like the hydroxyl group and amine moieties within the cadaverine (B124047) structure.

While specific NMR spectral data for this compound were not directly found in the provided search results, the principles outlined are standard for structural characterization of similar polyamines and amino alcohols mdpi.comox.ac.uklibretexts.orgcore.ac.ukmsu.educhemicalbook.com. For instance, studies on related compounds often report specific chemical shifts for protons and carbons in the aliphatic chain and near functional groups, which would be used to confirm the structure of this compound.

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis

Analyzing this compound, particularly in biological samples, often requires tailored sample preparation and derivatization techniques to improve its detectability, volatility, and chromatographic separation, especially when using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction and Purification: Initial steps typically involve extracting the analyte from the biological matrix. This can involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from interfering substances. For instance, polyamines are often extracted using solvents like n-butanol or hydrochloric acid nih.gov.

Derivatization for GC-MS: Polyamines, including this compound, are polar and non-volatile, making them challenging for direct GC-MS analysis. Derivatization converts these functional groups (amines and hydroxyls) into more volatile and thermally stable derivatives.

Acylation: Reagents like pentafluoropropionic anhydride (PFPA) are commonly used for acylation, converting amino and hydroxyl groups into pentafluoropropionyl (PFP) derivatives nih.govmdpi.com. This enhances volatility and electron-capturing properties for GC-MS. Ethylchloroformate followed by trifluoroacetylation has also been employed for polyamine analysis nih.gov.

Silylation: Trimethylsilyl (TMS) derivatives are another common strategy, replacing acidic hydrogens with alkylsilyl groups to reduce polarity and increase volatility and thermal stability scioninstruments.com. N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a reagent that can derivatize amino acids and polyamines northwestern.edu.

Derivatization for LC-MS: For LC-MS, derivatization can be used to introduce a chromophore or fluorophore for improved UV or fluorescence detection, or to enhance ionization efficiency. Pre-column derivatization is common, where reagents like phenyl isothiocyanate (PITC) are used for amino acid analysis mdpi.com, or Waters AccQ•Tag chemistry for amino acids waters.com. For polyamines, derivatization with reagents like Fmoc-Cl (9-fluorenylmethyl chloroformate) has been used for LC/MS analysis, enabling sensitive detection of N-hydroxylated products nih.gov.

In Situ Derivatization: This approach involves derivatizing analytes directly within their biological matrices, potentially reducing sample preparation steps and improving recovery and sensitivity nih.gov.

A general strategy for polyamine analysis involves extraction, derivatization, and then analysis by GC-MS or LC-MS nih.govmdpi.comnih.govscioninstruments.comnorthwestern.edunih.govnih.govpsu.edusci-hub.se. The choice of derivatization reagent and conditions significantly impacts the analytical performance, including linearity, precision, and limits of detection nih.govmdpi.com.

Table 1: Common Derivatization Reagents and Their Applications for Polyamines

| Derivatization Reagent | Functional Groups Targeted | Primary Application Technique | Benefits | Reference(s) |

| Pentafluoropropionic anhydride (PFPA) | Amino (-NH₂), Hydroxyl (-OH) | GC-MS | Increases volatility and detectability (electron capture); forms stable derivatives. | nih.govmdpi.com |

| Ethylchloroformate + Trifluoroacetylation | Amino (-NH₂), Hydroxyl (-OH) | GC-MS | Forms volatile and detectable derivatives for polyamines. | nih.gov |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic acid (-COOH), Amino (-NH₂), Hydroxyl (-OH), Thiol (-SH) | GC-MS | Increases volatility, thermal stability, and reduces polarity. | northwestern.edu |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Amino (-NH₂) | LC-MS | Enhances detectability and ionization efficiency; used for N-hydroxylated products. | nih.gov |

| Phenyl isothiocyanate (PITC) | Amino (-NH₂) | HPLC | Introduces a chromophore for UV detection, enabling amino acid analysis. | mdpi.com |

Development of Targeted Metabolomic Approaches for this compound and Related Compounds

Targeted metabolomics focuses on the precise quantification of a predefined set of metabolites, often involved in specific metabolic pathways. For this compound, this approach is vital for understanding its role in biological processes and its presence in various physiological or pathological states.

Specificity and Sensitivity: Targeted metabolomics excels in providing high specificity and sensitivity, making it ideal for measuring low-abundance compounds like certain metabolites. This is often achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , which employ methods such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) novogene.come-enm.orgsemanticscholar.org. These methods select specific precursor and product ions characteristic of the target analyte, minimizing interference from the complex biological matrix.

Method Development: Developing a targeted metabolomic method for this compound involves:

Optimization of Sample Preparation: As discussed in Section 5.3, efficient extraction and potential derivatization are crucial for sample preparation.

Chromatographic Separation: Developing robust chromatographic conditions (e.g., using specific LC columns like C18 or GC columns) to achieve adequate separation of this compound from other compounds.

Mass Spectrometry Optimization: Optimizing ionization parameters, collision energies, and precursor/product ion transitions for accurate and sensitive detection via MS/MS.

Internal Standards: Using stable isotope-labeled analogs of this compound or chemically similar compounds as internal standards is essential for accurate quantification, compensating for variations in sample preparation, injection volume, and ionization efficiency nih.govpsu.edu.

Quantification of Related Compounds: Targeted metabolomics can simultaneously measure this compound along with other related polyamines (e.g., cadaverine, putrescine, spermidine, spermine) or their metabolic precursors and downstream products. This allows for a comprehensive understanding of polyamine metabolism and its alterations in different biological contexts nih.govmdpi.comnih.govpsu.edu. For example, studies have established quantitative GC-MS methods for putrescine, spermidine, and spermine (B22157) in biological tissues nih.govpsu.edu.

Integration with Other Approaches: Targeted metabolomics can serve as a validation step for findings from untargeted metabolomics, where a broader range of metabolites are analyzed without prior assumptions. Hybrid approaches combining aspects of both targeted and untargeted metabolomics are also emerging to achieve broader coverage and quantitative accuracy novogene.comsemanticscholar.org.

The development of targeted metabolomic approaches enables the accurate measurement of this compound in various biological samples, contributing to research in fields such as biochemistry, physiology, and disease diagnostics novogene.come-enm.orgnih.gov.

Advanced Research Applications and Future Directions

Development of Sustainable Bioproduction Platforms for 3-Hydroxycadaverine

The development of sustainable bioproduction platforms for this compound has primarily focused on metabolically engineered microorganisms, with Corynebacterium glutamicum and Escherichia coli being the most prominent hosts. These platforms aim to convert renewable feedstocks, such as glucose, into this compound through de novo biosynthesis.

In a pioneering study, a lysine-overproducing strain of C. glutamicum was engineered for the de novo production of this compound. nih.govresearchgate.net This was achieved by introducing a biosynthetic pathway that first hydroxylates lysine (B10760008) to 4-hydroxylysine (B1204564) (4-HL), which is then decarboxylated to this compound. nih.govresearchgate.net The choice of C. glutamicum is strategic due to its well-established use in the industrial production of lysine and its derivatives. nih.gov Optimization of cultivation parameters, such as iron concentration and pH, was found to be crucial for maximizing the production of the 4-HL precursor. nih.govresearchgate.net

Similarly, E. coli has been engineered as a production host. nih.gov A promising artificial pathway was designed and constructed in E. coli to produce 2-hydroxycadaverine from biomass-derived lysine, showcasing the versatility of this microorganism as a chassis for producing functionalized diamines. nih.govnih.govcncb.ac.cn The use of microbial consortia, where different engineered strains perform distinct steps of a metabolic pathway, is also being explored to enhance production efficiency and mitigate the toxicity of intermediates. oup.com

A key aspect of sustainability is the utilization of renewable resources. Research efforts are underway to engineer strains capable of utilizing alternative carbon sources, such as starch, wheat sidestream concentrate hydrolysate, and even methanol, for the production of cadaverine (B124047) and its derivatives. researchgate.net This expands the feedstock flexibility and reduces the reliance on refined sugars.

The table below summarizes key parameters from a study on this compound production in engineered C. glutamicum.

| Parameter | Value | Significance |

| Host Organism | Corynebacterium glutamicum | Industrial workhorse for lysine production. |

| Biosynthetic Strategy | De novo from glucose | Utilizes a renewable feedstock. |

| Key Intermediate | 4-Hydroxylysine | Hydroxylation precedes decarboxylation. |

| Final Titer | 8.6 g/L (74 mM) | Highest reported titer to date. nih.govresearchgate.net |

| Cultivation Method | Fed-batch fermentation | Allows for high-density cell growth and product accumulation. |

Rational Engineering of Biosynthetic Pathways for Increased Yield and Specificity

Rational engineering of biosynthetic pathways is a cornerstone of optimizing this compound production. This approach involves targeted genetic modifications to enhance the metabolic flux towards the desired product and minimize the formation of byproducts.

A critical step in the engineered pathway is the hydroxylation of lysine. The lysine hydroxylase from Flavobacterium johnsoniae has been identified as highly specific for its natural substrate, lysine. nih.govresearchgate.net This high specificity ensures that hydroxylation occurs before the decarboxylation step, a crucial factor for the regioselective synthesis of this compound. nih.govresearchgate.net

To increase the precursor supply, various strategies have been employed. In C. glutamicum, a lysine-overproducing strain was used as the starting point. researchgate.net Further modifications included the deletion of the gene encoding the lysine exporter, LysE, which was suggested to also be involved in the export of the structurally similar intermediate, 4-hydroxylysine. nih.govresearchgate.net

The decarboxylation of 4-hydroxylysine to this compound is another key step that has been a target for rational engineering. Several lysine/4-hydroxylysine decarboxylases from different organisms, including LdcC and CadA from E. coli and DCFj from F. johnsoniae, have been expressed and compared in C. glutamicum. nih.govresearchgate.net In vivo studies demonstrated that LdcC from E. coli supported the highest production of this compound, reaching a final titer of 11 mM in initial experiments and ultimately 74 mM (8.6 g/L) in a fed-batch cultivation. nih.govresearchgate.net

In E. coli, efforts have been made to improve the catalytic activity of the pyridoxal (B1214274) phosphate-dependent decarboxylase from Chitinophaga pinensis (DCCp) towards 3-hydroxylysine (B1205930) through semi-rational design. nih.govnih.govcncb.ac.cn A mutant library of DCCp was created, and a variant with a 63% increase in Kcat/Km was identified, leading to a 54% increase in the titer of 2-hydroxycadaverine. nih.govcncb.ac.cn

The following table highlights different decarboxylase enzymes and their performance in this compound production in a C. glutamicum host.

| Enzyme | Source Organism | Relative In Vivo Performance |

| LdcC | Escherichia coli | Highest 3-HC production. nih.govresearchgate.net |

| CadA | Escherichia coli | Lower 3-HC production than LdcC. nih.govresearchgate.net |

| DCFj | Flavobacterium johnsoniae | Lower 3-HC production than LdcC. nih.govresearchgate.net |

Discovery and Characterization of Novel Enzymes for C-H Hydroxylation and Decarboxylation

The discovery and characterization of novel enzymes with improved or unique properties are crucial for advancing the biosynthesis of this compound. This includes enzymes for both the critical C-H hydroxylation and decarboxylation steps.

C-H Hydroxylation: The search for novel lysine hydroxylases is an active area of research. These enzymes, often belonging to the 2-oxoglutarate-dependent dioxygenase superfamily, are responsible for the regio- and stereoselective hydroxylation of lysine. bohrium.com Gene mining and phylogenetic analysis have led to the discovery of several biocatalysts, including L-lysine 3S-hydroxylases and L-lysine 4R-hydroxylases. bohrium.com The characterization of these enzymes has revealed their capacity to produce either (2S,3S)-3-hydroxylysine or (2S,4R)-4-hydroxylysine. bohrium.com For the production of this compound, a 4-hydroxylase is required. The lysine 4-hydroxylase from Flavobacterium johnsoniae has been shown to be highly specific for lysine, making it a valuable enzyme for this pathway. researchgate.net

Decarboxylation: The decarboxylation of the hydroxylated lysine intermediate is the final step in the biosynthesis of this compound. Research has focused on identifying and characterizing lysine decarboxylases that can efficiently convert 4-hydroxylysine. Studies have shown that lysine decarboxylases such as LdcC and CadA from E. coli can accept 4-hydroxylysine as a substrate, albeit with varying efficiencies. nih.govresearchgate.net The discovery of novel lysine decarboxylases with higher activity and stability, particularly under industrial process conditions, is a key objective. sjtu.edu.cn For instance, new lysine decarboxylases have been identified through peptide pattern recognition, and their kinetic analysis has revealed high catalytic efficiencies. sjtu.edu.cn

The development of novel processes for cadaverine bioproduction often involves the use of engineered E. coli expressing lysine decarboxylase. researchgate.net The characterization of these enzymes includes determining their optimal pH and temperature, thermostability, and kinetic parameters such as kcat/Km. sjtu.edu.cn

The table below provides a comparative overview of key characteristics of different types of enzymes involved in this compound biosynthesis.

| Enzyme Type | Function | Key Characteristics | Example |

| Lysine Hydroxylase | C-H hydroxylation of lysine | Regio- and stereoselective; 2-oxoglutarate-dependent | Lysine 4-hydroxylase from F. johnsoniae researchgate.net |

| Lysine Decarboxylase | Decarboxylation of 4-hydroxylysine | Substrate specificity for hydroxylated lysine; pH and temperature optima | LdcC from E. coli nih.govresearchgate.net |

Elucidation of Genetic and Transcriptional Regulatory Networks Governing this compound Biosynthesis

Understanding and engineering the genetic and transcriptional regulatory networks that govern the biosynthesis of this compound is essential for achieving high-level production. This involves manipulating the expression of genes in the biosynthetic pathway to ensure a balanced metabolic flux and to overcome regulatory bottlenecks.

In engineered strains, the expression of the heterologous genes for lysine hydroxylation and decarboxylation is typically controlled by strong, inducible promoters. For example, in the C. glutamicum system, the overexpression of the ldcC gene was plasmid-based and induced after a certain period of cell growth. researchgate.net The use of synthetic promoter-based expression cassettes is another strategy to fine-tune gene expression levels. researchgate.net

The native regulatory networks of the host organism also play a significant role. In E. coli, the biosynthesis of cadaverine is naturally regulated by the Cad system, which is induced under acidic conditions. frontiersin.org This system includes the cadBA operon, which encodes the lysine decarboxylase CadA and the lysine/cadaverine antiporter CadB. The expression of this operon is controlled by the transcriptional activator CadC and is also modulated by the histone-like protein H-NS. researchgate.net For the production of this compound, these native regulatory elements can be re-engineered to respond to different signals or to achieve constitutive high-level expression.

Furthermore, the supply of the precursor, L-lysine, is tightly regulated in both C. glutamicum and E. coli. In C. glutamicum, the lysine biosynthesis pathway is subject to feedback inhibition. researchgate.net Therefore, metabolic engineering strategies often involve the use of mutant strains with deregulated lysine biosynthesis pathways.

The development of biosensors for key metabolites, such as lysine, is a promising approach for the dynamic regulation of the biosynthetic pathway. nih.gov A lysine biosensor can be used to control the expression of the genes for this compound synthesis in response to the intracellular concentration of lysine, thereby balancing the metabolic flux and avoiding the accumulation of toxic intermediates.

The following table outlines some of the key regulatory elements and their roles in the biosynthesis of cadaverine and its derivatives.

| Regulatory Element | Organism | Function | Relevance to 3-HC Production |

| cadBA operon | E. coli | Encodes lysine decarboxylase and a lysine/cadaverine antiporter. frontiersin.org | Can be overexpressed to enhance decarboxylation. |

| CadC | E. coli | Transcriptional activator of the cadBA operon. frontiersin.org | Can be engineered for constitutive or inducible expression. |

| H-NS | E. coli | Represses the cadBA operon under non-inducing conditions. researchgate.net | Deletion can lead to increased expression of decarboxylase. |

| Lysine feedback inhibition | C. glutamicum | Regulates the production of lysine. researchgate.net | Overcome by using deregulated strains. |

Exploration of this compound as a Bio-based Chemical Building Block (e.g., for novel polyamides)

The primary driver for the development of this compound production is its potential as a bio-based chemical building block for the synthesis of novel polymers, particularly polyamides. The introduction of a hydroxyl group into the diamine monomer can impart unique properties to the resulting polymers.

The functionalization of polyamide building blocks with hydroxyl groups can allow for crosslinking between the molecular chains through esterification. nih.govresearchgate.net This can significantly alter the functional properties of the resulting polymers, such as their thermal stability, mechanical strength, and moisture absorption. nih.govresearchgate.net

Bio-based polyamides, often referred to as bio-nylons, are gaining increasing attention as sustainable alternatives to their petroleum-based counterparts. Cadaverine itself is a key monomer for the production of polyamides such as PA56 and PA510. nih.govresearchgate.net The use of this compound could lead to the development of a new class of functionalized bio-polyamides with enhanced properties. For example, nylons made from cadaverine have been shown to have lower density and better dimensional stability compared to traditional nylons. nih.gov The introduction of a hydroxyl group could further enhance these properties and open up new applications.

The production of 100% bio-based polyamides is a major goal in the field of sustainable materials. This involves the use of both bio-based diamines, such as this compound, and bio-based dicarboxylic acids. The successful polymerization of purified bio-cadaverine with sebacic acid to produce bio-PA510 has been demonstrated, showcasing the feasibility of this approach. researchgate.net

The table below lists potential novel polyamides that could be synthesized from this compound and the expected impact of the hydroxyl group on their properties.

| Potential Polyamide | Co-monomer | Potential Impact of Hydroxyl Group |

| Functionalized PA56 | Adipic acid | Increased hydrophilicity, potential for crosslinking. |

| Functionalized PA510 | Sebacic acid | Improved thermal properties, altered mechanical strength. |

| Novel Copolyamides | Various dicarboxylic acids | Tunable properties for specific applications. |

Q & A

Q. Methodological Answer :

- Step 1: Literature Review

Conduct a systematic review of primary literature to identify existing synthetic routes (e.g., enzymatic vs. chemical synthesis). Prioritize peer-reviewed journals and avoid non-academic sources . - Step 2: Experimental Design

Select methods with high reproducibility, such as those using protected amine intermediates or microbial pathways. Include controls for yield optimization and side-product analysis . - Step 3: Characterization

Use NMR (¹H/¹³C), mass spectrometry, and HPLC for structural validation. Report retention times, spectral peaks, and purity thresholds (e.g., ≥95%) in tabular format (Table 1) .

Q. Table 1: Example Characterization Data Template

| Method | Conditions | Key Peaks (NMR) | Purity (%) | Reference |

|---|---|---|---|---|

| Chemical Synthesis | DCM, RT, 24h | δ 1.45 (m, 2H) | 97 | |

| Enzymatic Route | pH 7.4, 37°C, 12h | δ 3.20 (t, 1H) | 92 |

Basic Research Question: What analytical techniques are most effective for quantifying this compound in biological matrices?

Q. Methodological Answer :

- Step 1: Matrix Preparation

Deproteinize samples using acetonitrile or solid-phase extraction to minimize interference . - Step 2: Instrument Selection

LC-MS/MS offers high sensitivity (LOQ: 0.1 ng/mL) for trace analysis. Validate with internal standards (e.g., deuterated analogs) . - Step 3: Data Validation

Perform spike-recovery experiments (80–120% acceptable range) and calibrate using linear regression (R² ≥ 0.99) .

Advanced Research Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Q. Methodological Answer :

- Step 1: Systematic Review

Apply PRISMA guidelines to identify bias sources (e.g., cell line variability, dosage discrepancies) . - Step 2: Meta-Analysis

Pool data using random-effects models to account for heterogeneity. Stratify by experimental conditions (Table 2) . - Step 3: Mechanistic Replication

Replicate key studies under standardized conditions (e.g., uniform pH, temperature) to isolate confounding variables .

Q. Table 2: Meta-Analysis Variables to Assess Contradictions

| Variable | Example Factors | Impact Assessment |

|---|---|---|

| Cell Model | HEK293 vs. HepG2 | ±20% activity |

| Concentration | 10 μM vs. 100 μM | Dose-dependent |

| Assay Type | Fluorescence vs. ELISA | ±15% signal |

Advanced Research Question: What strategies are recommended for elucidating the metabolic pathways of this compound in mammalian systems?

Q. Methodological Answer :

- Step 1: Isotopic Labeling